molecular formula C10H13NO2 B8053028 (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

Cat. No.: B8053028
M. Wt: 179.22 g/mol
InChI Key: RAPXOLIRIJRICD-SECBINFHSA-N
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Description

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide is an organic compound belonging to the class of amides. It features a phenyl group attached to an acetamide moiety, with a hydroxyl group and two methyl groups attached to the nitrogen atom. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with phenylacetic acid as the starting material.

  • Reaction Steps: The phenylacetic acid undergoes a series of reactions, including esterification, reduction, and amide formation.

  • Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired stereochemistry.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The hydroxyl group can be substituted with various functional groups to yield different derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution Reagents: Various alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield phenylacetic acid derivatives.

  • Reduction Products: Reduction can produce (R)-2-Hydroxy-N,N-dimethyl-2-phenylamine.

  • Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the amide bond play crucial roles in these interactions, leading to biological activities such as inhibition of enzymes or binding to receptors.

Comparison with Similar Compounds

  • 2-Hydroxy-N,N-dimethyl-2-phenylacetamide: This compound is structurally similar but lacks the (R)-configuration.

  • (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide: This compound has a nitro group on the phenethyl chain, which alters its chemical properties and biological activities.

Uniqueness: (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(2R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXOLIRIJRICD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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